Lipophilicity (LogP) Comparison: A Key Descriptor for Membrane Permeability
Ethyl 4-(difluoromethyl)-3-fluorobenzoate is predicted to have a LogP of 2.95, placing it in an optimal lipophilicity range for drug-like molecules (Lipinski's Rule of Five). This value is significantly lower than the analogous -CF3 compound (LogP 3.89) and higher than the non-fluorinated methyl analog (LogP 2.31). This quantitative difference demonstrates that the -CF2H group provides a distinct lipophilicity profile, avoiding the excessive hydrophobicity often associated with -CF3 groups while retaining beneficial lipophilic character .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 2.95 |
| Comparator Or Baseline | Comparator 1: Ethyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS 67515-63-3); LogP: 3.89. Comparator 2: Ethyl 3-fluoro-4-methylbenzoate (CAS 86239-00-1); LogP: 2.31 |
| Quantified Difference | ΔLogP = -0.94 (vs. -CF3 analog); ΔLogP = +0.64 (vs. -CH3 analog) |
| Conditions | Predicted via computational methods (XLogP3-AA algorithm or similar) based on molecular structure |
Why This Matters
The intermediate LogP value (2.95) suggests a balance between membrane permeability and aqueous solubility, a critical attribute for improving oral bioavailability and avoiding metabolic liabilities associated with highly lipophilic (LogP > 5) compounds.
